molecular formula C9H8ClNO2S B14343628 4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy- CAS No. 98590-85-3

4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy-

Cat. No.: B14343628
CAS No.: 98590-85-3
M. Wt: 229.68 g/mol
InChI Key: LKGMTHYIEKVPFB-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy- typically involves the reaction of 4-chlorobenzaldehyde with thiourea and chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to enhance yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions have been employed to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiazolidinones .

Scientific Research Applications

4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in cell proliferation, leading to its anticancer effects. It also modulates inflammatory pathways, contributing to its anti-inflammatory properties. Additionally, it can interact with microbial cell membranes, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives such as:

Uniqueness

What sets 4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy- apart from its analogs is its enhanced biological activity, particularly its potent antimicrobial and anticancer properties. The presence of the 4-chlorophenyl group contributes to its unique pharmacological profile .

Properties

CAS No.

98590-85-3

Molecular Formula

C9H8ClNO2S

Molecular Weight

229.68 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-hydroxy-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H8ClNO2S/c10-7-3-1-6(2-4-7)9-11(13)8(12)5-14-9/h1-4,9,13H,5H2

InChI Key

LKGMTHYIEKVPFB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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